molecular formula C10H10N4O4S2 B12661558 Pyridazine, 3,3'-dithiobis(6-methoxy-, 2,2'-dioxide CAS No. 61821-93-0

Pyridazine, 3,3'-dithiobis(6-methoxy-, 2,2'-dioxide

Cat. No.: B12661558
CAS No.: 61821-93-0
M. Wt: 314.3 g/mol
InChI Key: QDHYMIIKHPOPCN-UHFFFAOYSA-N
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Description

Pyridazine, 3,3’-dithiobis(6-methoxy-, 2,2’-dioxide): is a heterocyclic compound that features a pyridazine ring structure Pyridazine derivatives are known for their unique physicochemical properties, which make them valuable in various fields such as medicinal chemistry and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyridazine, 3,3’-dithiobis(6-methoxy-, 2,2’-dioxide) typically involves the formation of the pyridazine ring followed by the introduction of methoxy groups and dithiobis linkages. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of hydrazine derivatives with diketones or ketoesters can lead to the formation of the pyridazine ring. Subsequent functionalization with methoxy groups and dithiobis linkages can be achieved through nucleophilic substitution reactions .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis. Large-scale production may also involve continuous flow reactors to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions: Pyridazine, 3,3’-dithiobis(6-methoxy-, 2,2’-dioxide) can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol derivatives .

Scientific Research Applications

Chemistry: Pyridazine derivatives, including Pyridazine, 3,3’-dithiobis(6-methoxy-, 2,2’-dioxide), are valuable in the synthesis of complex organic molecules. They serve as building blocks for the development of new materials with unique properties .

Biology and Medicine: In medicinal chemistry, pyridazine derivatives are explored for their potential as therapeutic agents. They exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of methoxy groups and dithiobis linkages can enhance the compound’s interaction with biological targets .

Industry: In the industrial sector, these compounds are used in the development of advanced materials, such as polymers and coatings. Their unique chemical properties make them suitable for applications requiring high stability and reactivity .

Mechanism of Action

The mechanism of action of Pyridazine, 3,3’-dithiobis(6-methoxy-, 2,2’-dioxide) involves its interaction with specific molecular targets. The compound’s unique structure allows it to form strong hydrogen bonds and π-π stacking interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

  • Pyridazine, 3-chloro-6-methoxy-
  • Pyridazine, 3,6-dimethoxy-
  • Pyridazine, 3,3’-dithiobis(6-ethoxy-, 2,2’-dioxide)

Comparison: Pyridazine, 3,3’-dithiobis(6-methoxy-, 2,2’-dioxide) is unique due to the presence of both methoxy groups and dithiobis linkagesFor example, the dithiobis linkages provide additional sites for chemical modification, making it a versatile compound for various applications .

Properties

CAS No.

61821-93-0

Molecular Formula

C10H10N4O4S2

Molecular Weight

314.3 g/mol

IUPAC Name

3-methoxy-6-[(6-methoxy-2-oxidopyridazin-2-ium-3-yl)disulfanyl]-1-oxidopyridazin-1-ium

InChI

InChI=1S/C10H10N4O4S2/c1-17-7-3-5-9(13(15)11-7)19-20-10-6-4-8(18-2)12-14(10)16/h3-6H,1-2H3

InChI Key

QDHYMIIKHPOPCN-UHFFFAOYSA-N

Canonical SMILES

COC1=N[N+](=C(C=C1)SSC2=[N+](N=C(C=C2)OC)[O-])[O-]

Origin of Product

United States

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